2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a tetrahydrobenzo[d]thiazol-2-yl moiety through an acetamide linkage. The unique structural features of this compound make it a potential candidate for various biological activities.
Preparation Methods
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazole ring: The starting material, 2-aminothiophenol, undergoes cyclization with an appropriate aldehyde to form the tetrahydrobenzo[d]thiazole core.
Introduction of the ethylthio group: The phenyl ring is functionalized with an ethylthio group through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Acetamide linkage formation: The final step involves the acylation of the amine group on the tetrahydrobenzo[d]thiazole with 2-bromoacetyl chloride to form the desired acetamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Medicine: Preliminary studies suggest that this compound may exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-(methylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: This compound has a methylthio group instead of an ethylthio group, which may affect its biological activity and chemical reactivity.
2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide: The presence of a propionamide group instead of an acetamide group can influence the compound’s pharmacokinetic properties and potency.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-2-21-13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)22-17/h7-10H,2-6,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNUWCRZDVGMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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